Kinetic Advantage vs. Glycogen Synthase: Higher Vmax/Km Ratio for Enhanced Assay Signal
Compared to its full-length protein counterpart, glycogen synthase, the Calmodulin Dependent Protein Kinase Substrate (GS peptide 1-10) is a more efficient in vitro substrate, offering a superior catalytic efficiency that translates to higher signal-to-noise in biochemical assays [1].
| Evidence Dimension | Catalytic Efficiency (approximated by Vmax/Km ratio) |
|---|---|
| Target Compound Data | Vmax = 12.5 µmol/min/mg; Km = 7.5 µM (Vmax/Km ratio = 1.67 µmol/min/mg/µM) |
| Comparator Or Baseline | Glycogen synthase: Vmax = 1.2 µmol/min/mg; Km = 3.1 µM (Vmax/Km ratio = 0.39 µmol/min/mg/µM) |
| Quantified Difference | Approximately 4.3-fold higher catalytic efficiency |
| Conditions | In vitro kinase assay with purified multifunctional calmodulin-dependent protein kinase from skeletal muscle [1] |
Why This Matters
The higher catalytic efficiency of the peptide over the native protein ensures a more robust and quantifiable signal, which is critical for reliable high-throughput screening and detailed kinetic analyses.
- [1] Pearson RB, Woodgett JR, Cohen P, Kemp BE. Substrate specificity of a multifunctional calmodulin-dependent protein kinase. J Biol Chem. 1985;260(27):14471-14476. View Source
